N1-(1-(2-methoxyethyl)-1H-indol-3-yl)piperidine-1,4-dicarboxamide
Description
N1-(1-(2-Methoxyethyl)-1H-indol-3-yl)piperidine-1,4-dicarboxamide is a synthetic small molecule characterized by a piperidine-1,4-dicarboxamide backbone substituted at the N1 position with a 1-(2-methoxyethyl)-indol-3-yl group. The indole moiety, a bicyclic aromatic system, is modified with a 2-methoxyethyl chain, which may enhance solubility and influence receptor binding kinetics.
Properties
IUPAC Name |
1-N-[1-(2-methoxyethyl)indol-3-yl]piperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-25-11-10-22-12-15(14-4-2-3-5-16(14)22)20-18(24)21-8-6-13(7-9-21)17(19)23/h2-5,12-13H,6-11H2,1H3,(H2,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUWOSSZLLBZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(1-(2-methoxyethyl)-1H-indol-3-yl)piperidine-1,4-dicarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Antifungal Properties
In a study examining piperidine derivatives, several compounds exhibited significant antifungal activity against Candida auris. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.24 to 0.97 μg/mL, indicating potent antifungal effects .
Cytotoxicity and Cell Cycle Arrest
Research on related compounds has shown that they can induce apoptotic cell death and cell cycle arrest in cancer cell lines. For instance, piperidine derivatives were found to disrupt cellular membranes and trigger apoptosis in fungal cells, which may be relevant for understanding the potential anticancer activity of this compound .
Study on Piperidine Derivatives
A study published in 2020 synthesized several piperidine-based derivatives and tested their biological activities. The results indicated that these compounds could effectively inhibit the growth of Candida auris and induce cell cycle arrest in treated cells. The study highlighted the importance of structural modifications in enhancing the biological activity of piperidine derivatives .
| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism |
|---|---|---|---|
| pta1 | 0.24 | 0.97 | Membrane disruption |
| pta2 | 0.50 | 1.50 | Apoptosis induction |
| pta3 | 0.97 | 3.90 | Cell cycle arrest |
Pharmacological Implications
The potential pharmacological implications of this compound include:
- Antimicrobial Therapy : Given its antifungal properties, this compound could be developed further for treating infections caused by resistant fungi.
- Cancer Treatment : The ability to induce apoptosis suggests that it may have applications in oncology as a chemotherapeutic agent.
Scientific Research Applications
Anticancer Properties
N1-(1-(2-methoxyethyl)-1H-indol-3-yl)piperidine-1,4-dicarboxamide has shown promising results in anticancer research:
- Mechanism of Action : The compound interacts with various cellular pathways involved in cancer progression, including apoptosis and cell cycle regulation.
- Case Study : In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values were reported to be below 10 µM, indicating potent anticancer activity.
Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties, particularly in the context of neurodegenerative diseases:
- Acetylcholinesterase Inhibition : Studies indicate that N1-(1-(2-methoxyethyl)-1H-indol-3-yl)piperidine-1,4-dicarboxamide effectively inhibits acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains:
- Mechanism : The presence of the piperidine moiety is associated with enhanced antibacterial activity.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 |
Synthesis and Retrosynthesis
The synthesis of this compound involves several key steps, which can be streamlined using modern synthetic techniques:
- Synthetic Route : The compound can be synthesized through a multi-step reaction involving the coupling of indole derivatives with piperidine-based dicarboxylic acids.
Feasible Synthetic Pathway
| Step No. | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Alkylation | Indole + 2-Methoxyethyl bromide |
| 2 | Amidation | Piperidine + Dicarboxylic acid |
| 3 | Purification |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
The piperidine-1,4-dicarboxamide scaffold is versatile, with activity modulated by substituents at the N1 and N4 positions. Key analogs include:
Key Observations :
- Target Compound : The 2-methoxyethyl-indole group distinguishes it from analogs. The methoxy group may improve solubility, while the indole core could facilitate π-π interactions in biological targets.
- N1-(3-Methylphenyl) analog : Aromatic substituents enhance adsorption on metal surfaces, critical for corrosion inhibition .
- N1-(4-Chlorobenzyl) analog : Bulky, electron-withdrawing substituents (e.g., Cl) may optimize antiviral activity by targeting viral proteins .
- Pyrazolylmethyl analog : Heterocyclic substituents (pyrazole) contribute to AChE binding in docking studies .
Functional and Efficacy Comparisons
Corrosion Inhibition
- N1-(3-Methylphenyl)piperidine-1,4-dicarboxamide demonstrated 85–92% inhibition efficiency for soft-cast steel in 1 M HCl at 303–333 K via electrochemical studies. The methylphenyl group promotes hydrophobic interactions with the metal surface .
- Target Compound: No direct data, but the hydrophilic 2-methoxyethyl chain may reduce corrosion inhibition efficacy compared to aromatic analogs.
Antiviral Activity
- N1-(4-Chlorobenzyl)-N4-(pyridin-4-ylethyl)piperidine-1,4-dicarboxamide (8a) showed potent inhibition of neurotropic alphavirus replication (IC₅₀ ~0.8 µM in cell-based assays). The pyridinyl-ethyl group at N4 likely enhances target engagement .
AChE Inhibition
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | N1-(3-Methylphenyl) Analog | N1-(4-Chlorobenzyl) Analog |
|---|---|---|---|
| Molecular Weight | ~400–450 g/mol (estimated) | 317 g/mol | 457 g/mol |
| LogP (Predicted) | ~2.5–3.0 (moderate lipophilicity) | 2.8 | 3.5 |
| Solubility | Moderate (methoxy enhances H₂O solubility) | Low (hydrophobic aryl) | Low (chlorobenzyl) |
Q & A
Basic: What synthetic strategies are recommended for multi-step synthesis of this compound?
Methodological Answer:
The synthesis of structurally related piperidine-dicarboxamide derivatives typically involves:
- Stepwise coupling reactions : Amide bond formation between the indole and piperidine moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions .
- Functional group protection : Temporary protection of reactive groups (e.g., amines) to prevent side reactions, followed by deprotection in later steps .
- Solvent optimization : Polar aprotic solvents like DMF or DCM are preferred for their ability to dissolve intermediates and stabilize transition states .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate high-purity products. Monitor reaction progress via TLC or HPLC .
Basic: Which analytical techniques are critical for structural validation and purity assessment?
Methodological Answer:
Key techniques include:
- NMR spectroscopy :
- ¹H/¹³C NMR to confirm connectivity of the indole, piperidine, and methoxyethyl groups (e.g., indole C3 proton at δ 7.2–7.5 ppm; piperidine methylene signals at δ 1.5–2.5 ppm) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect impurities .
- Elemental analysis : Combustion analysis to validate C, H, N, and O content within ±0.4% of theoretical values .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Discrepancies may arise from:
- Conformational isomers : Use variable-temperature NMR to identify dynamic processes (e.g., piperidine ring puckering) .
- Crystallographic validation : Perform X-ray diffraction to unambiguously assign stereochemistry and bond angles .
- Cross-technique correlation : Compare IR carbonyl stretches (amide I band ~1650 cm⁻¹) with NMR-derived hydrogen bonding patterns .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
Advanced: What computational approaches predict biological target interactions for this compound?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to screen against receptors (e.g., GPCRs, kinases) based on the compound’s indole-piperidine scaffold. Focus on hydrophobic pockets and hydrogen-bonding residues .
- Molecular dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories (AMBER/CHARMM force fields) to evaluate entropy-driven interactions .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using tools like Schrödinger’s Phase .
Basic: What are common challenges in achieving high synthetic yields for this compound?
Methodological Answer:
Yield-limiting factors include:
- Steric hindrance : Bulky substituents (e.g., 2-methoxyethyl) reduce reaction rates. Optimize coupling agents (e.g., switch from EDC to HATU) .
- By-product formation : Competing N-alkylation of indole can occur; control via low-temperature reactions (<0°C) and stoichiometric excess of the piperidine precursor .
- Moisture sensitivity : Use Schlenk-line techniques for moisture-sensitive steps (e.g., carbodiimide activation) .
Advanced: How can factorial design optimize reaction parameters for synthesis?
Methodological Answer:
- Variables : Temperature (40–100°C), catalyst loading (0.1–5 mol%), solvent polarity (DCM to DMF) .
- Response surface methodology (RSM) : Central composite design to model interactions between variables and maximize yield .
- Example : A 2³ factorial design identified optimal conditions for a related piperazine-carboxamide: 60°C, 2 mol% Pd(OAc)₂, and DMF as solvent, improving yield from 45% to 78% .
Advanced: What strategies mitigate solubility issues in bioactivity assays?
Methodological Answer:
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to enhance aqueous solubility without denaturing proteins .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to improve bioavailability and sustained release .
- Cyclodextrin inclusion complexes : β-cyclodextrin enhances solubility via host-guest interactions, validated by phase-solubility studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
